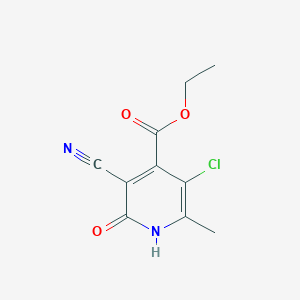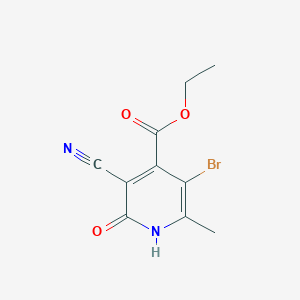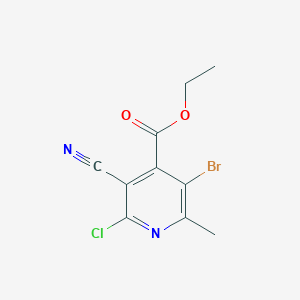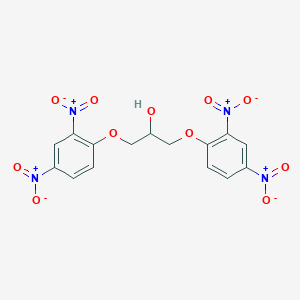
1,3-Bis{2,4-bisnitrophenoxy}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{2,4-bisnitrophenoxy}-2-propanol, commonly known as BNPP, is a chemical compound that belongs to the family of nitrophenyl ethers. It is a white crystalline solid that is soluble in organic solvents such as acetone and chloroform. BNPP has been widely used as a reagent in organic synthesis, and it has also shown potential in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of BNPP involves its ability to bind to the active site of enzymes and block their activity. This binding occurs through the formation of hydrogen bonds and other non-covalent interactions between BNPP and the enzyme.
Biochemical and Physiological Effects
BNPP has been shown to have various biochemical and physiological effects, depending on the specific enzyme it targets. For example, inhibition of nitric oxide synthase can lead to decreased levels of nitric oxide in the body, which can affect cardiovascular function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNPP in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of BNPP to be used, reducing the risk of non-specific effects. However, one limitation of BNPP is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving BNPP. One area of interest is the development of more selective inhibitors that target specific enzymes. Another area of interest is the use of BNPP in drug discovery, as its ability to inhibit enzymes may be useful in identifying new drug targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BNPP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BNPP involves the reaction of 2,4-dinitrophenol with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to form BNPP. The overall reaction is shown below:
Applications De Recherche Scientifique
BNPP has been used in various scientific research applications due to its ability to act as a potent inhibitor of certain enzymes. For example, BNPP has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide in the body. This inhibition can be useful in studying the role of nitric oxide in various physiological processes.
Propriétés
Formule moléculaire |
C15H12N4O11 |
|---|---|
Poids moléculaire |
424.28 g/mol |
Nom IUPAC |
1,3-bis(2,4-dinitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H12N4O11/c20-11(7-29-14-3-1-9(16(21)22)5-12(14)18(25)26)8-30-15-4-2-10(17(23)24)6-13(15)19(27)28/h1-6,11,20H,7-8H2 |
Clé InChI |
ZXMFUSPKAIXFLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)

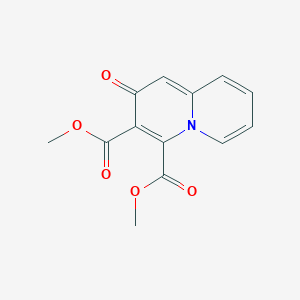
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
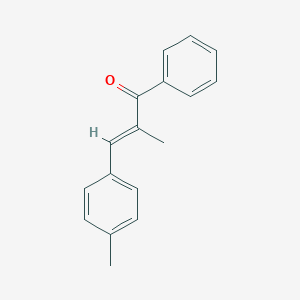



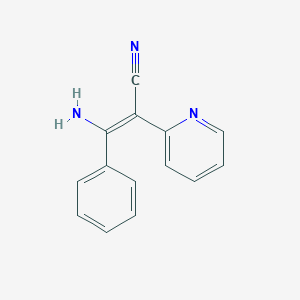
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
